molecular formula C12H8N4O2 B1318360 5-Nitro-2-(pyridin-2-ylamino)benzonitrile CAS No. 945367-17-9

5-Nitro-2-(pyridin-2-ylamino)benzonitrile

Cat. No.: B1318360
CAS No.: 945367-17-9
M. Wt: 240.22 g/mol
InChI Key: CCEDMUKBTAKLPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile typically involves the reaction of 2-aminopyridine with 5-nitro-2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyridin-2-ylamino)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(pyridin-2-ylamino)benzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(pyridin-3-ylamino)benzonitrile
  • 5-Nitro-2-(pyridin-4-ylamino)benzonitrile
  • 5-Nitro-2-(pyridin-2-ylamino)benzamide

Uniqueness

5-Nitro-2-(pyridin-2-ylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro and pyridinylamino groups influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-nitro-2-(pyridin-2-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-8-9-7-10(16(17)18)4-5-11(9)15-12-3-1-2-6-14-12/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEDMUKBTAKLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275805
Record name 5-Nitro-2-(2-pyridinylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945367-17-9
Record name 5-Nitro-2-(2-pyridinylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945367-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(2-pyridinylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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